molecular formula C12H22O4S B13874694 Dimethyl 2-(methylsulfanyl)nonanedioate CAS No. 59768-17-1

Dimethyl 2-(methylsulfanyl)nonanedioate

Cat. No.: B13874694
CAS No.: 59768-17-1
M. Wt: 262.37 g/mol
InChI Key: FQGNOYQTVHLDTF-UHFFFAOYSA-N
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Description

Dimethyl 2-(methylsulfanyl)nonanedioate is an organic compound with the molecular formula C12H22O4S It is a derivative of nonanedioic acid, where the hydrogen atoms on the carboxyl groups are replaced by methyl groups, and one of the hydrogen atoms on the carbon chain is replaced by a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-(methylsulfanyl)nonanedioate can be synthesized through a multi-step process. One common method involves the esterification of nonanedioic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The resulting dimethyl nonanedioate is then subjected to a substitution reaction with a methylsulfanyl reagent, such as methylthiol, under basic conditions to introduce the methylsulfanyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The esterification and substitution reactions can be optimized by controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are carefully selected to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(methylsulfanyl)nonanedioate undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as thiols, amines, and halides.

Major Products Formed

    Oxidation: Dimethyl 2-(methylsulfinyl)nonanedioate, Dimethyl 2-(methylsulfonyl)nonanedioate.

    Reduction: Dimethyl 2-(methylsulfanyl)nonanediol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl 2-(methylsulfanyl)nonanedioate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in organic synthesis and can be used to study reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which dimethyl 2-(methylsulfanyl)nonanedioate exerts its effects depends on the specific application. In biological systems, it may interact with cellular components through its functional groups, leading to various biochemical effects. The methylsulfanyl group can undergo oxidation and reduction reactions, influencing the compound’s reactivity and interactions with enzymes and other proteins.

Comparison with Similar Compounds

Dimethyl 2-(methylsulfanyl)nonanedioate can be compared with other similar compounds, such as:

    Dimethyl nonanedioate: Lacks the methylsulfanyl group, making it less reactive in certain chemical reactions.

    Dimethyl 2-(methylsulfinyl)nonanedioate: Contains a sulfinyl group instead of a sulfanyl group, resulting in different chemical properties and reactivity.

    Dimethyl 2-(methylsulfonyl)nonanedioate: Contains a sulfonyl group, which is more oxidized than the sulfanyl group, leading to different biological and chemical behavior.

These comparisons highlight the unique properties of this compound, making it a valuable compound for various research and industrial applications.

Biological Activity

Dimethyl 2-(methylsulfanyl)nonanedioate, also known by its chemical formula C11H20O4SC_{11}H_{20}O_4S, is a compound that has garnered attention due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications.

  • Molecular Formula : C11H20O4SC_{11}H_{20}O_4S
  • Molecular Weight : 248.35 g/mol
  • CAS Number : Not specifically listed but related to dimethyl nonanedioate derivatives.

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the methylsulfanyl group is believed to enhance the radical scavenging ability of the molecule, which can protect cells from oxidative stress.

Table 1: Comparison of Antioxidant Activities

CompoundIC50 (µM)Reference
This compoundTBD
Dimethyl sulfoxide200
Other methylated dicarboxylatesTBD

2. Anti-inflammatory Effects

This compound has shown promise in modulating inflammatory pathways. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, potentially making it useful in treating inflammatory diseases.

Case Study : A study involving human macrophages demonstrated that treatment with this compound reduced levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

3. Antimicrobial Properties

The compound's efficacy against various bacterial strains has been explored. Preliminary results suggest that it possesses antimicrobial activity, particularly against Gram-positive bacteria.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)Reference
Staphylococcus aureusTBD
Escherichia coliTBD
Bacillus subtilisTBD

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Radical Scavenging : The methylsulfanyl group enhances electron donation, allowing the compound to neutralize free radicals effectively.
  • Cytokine Modulation : It appears to interfere with signaling pathways involved in inflammation, particularly those related to NF-kB activation.
  • Membrane Disruption : Its hydrophobic nature may allow it to integrate into bacterial membranes, leading to increased permeability and cell lysis.

Applications in Medicine and Industry

Given its diverse biological activities, this compound holds potential for various applications:

  • Pharmaceutical Development : Its anti-inflammatory and antioxidant properties suggest potential use in developing drugs for chronic inflammatory conditions and oxidative stress-related diseases.
  • Food Preservation : The antimicrobial properties may be harnessed for food preservation, reducing spoilage and extending shelf life.
  • Cosmetic Formulations : Its antioxidant activity positions it as a candidate for inclusion in skincare products aimed at combating oxidative damage.

Properties

CAS No.

59768-17-1

Molecular Formula

C12H22O4S

Molecular Weight

262.37 g/mol

IUPAC Name

dimethyl 2-methylsulfanylnonanedioate

InChI

InChI=1S/C12H22O4S/c1-15-11(13)9-7-5-4-6-8-10(17-3)12(14)16-2/h10H,4-9H2,1-3H3

InChI Key

FQGNOYQTVHLDTF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCC(C(=O)OC)SC

Origin of Product

United States

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